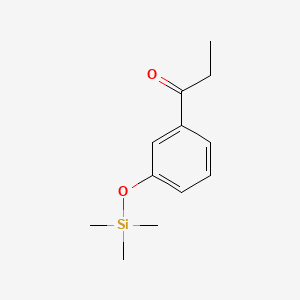
1-(3-Trimethylsilyloxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Trimethylsilyloxyphenyl)propan-1-one is an organic compound characterized by the presence of a trimethylsilyloxy group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(3-Trimethylsilyloxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyacetophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(3-Trimethylsilyloxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or organometallic compounds.
Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or bases to facilitate the reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
1-(3-Trimethylsilyloxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with a focus on its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism by which 1-(3-Trimethylsilyloxyphenyl)propan-1-one exerts its effects is primarily through its functional groups. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, facilitating interactions with molecular targets. The ketone moiety can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial in its role as a synthetic intermediate. Molecular targets and pathways involved in its action include enzyme inhibition, receptor binding, and modulation of cellular pathways, depending on the specific application and derivative used.
Comparison with Similar Compounds
1-(3-Trimethylsilyloxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)propan-1-one: Similar in structure but with a methoxy group instead of a trimethylsilyloxy group, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)propan-1-one: Contains a hydroxy group, making it more prone to oxidation and different in terms of biological activity.
1-(3-Chlorophenyl)propan-1-one:
The uniqueness of this compound lies in its trimethylsilyloxy group, which imparts distinct chemical stability and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
33342-88-0 |
|---|---|
Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(3-trimethylsilyloxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H18O2Si/c1-5-12(13)10-7-6-8-11(9-10)14-15(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
WLZCOYUOTJRPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


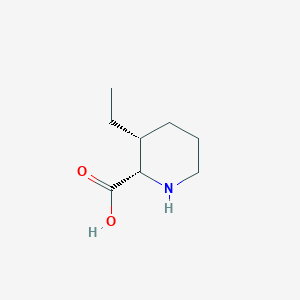
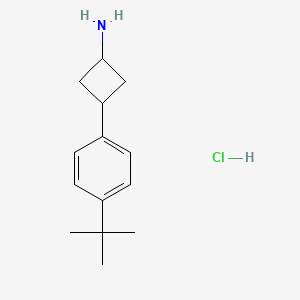
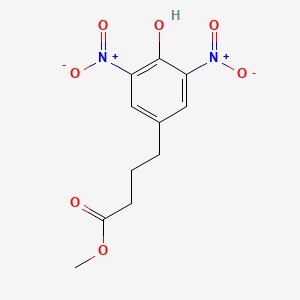

![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)

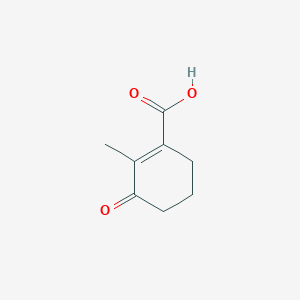
![1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B15299056.png)
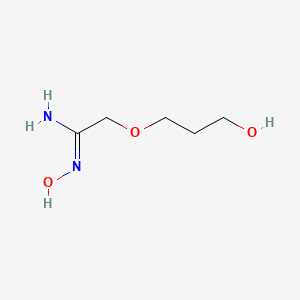
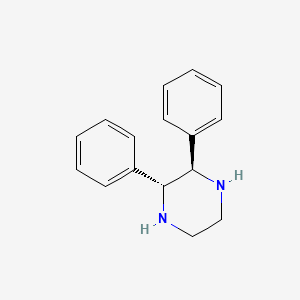
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
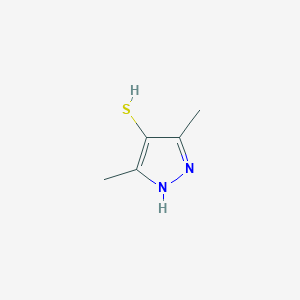
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
